3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Overview
Description
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromobenzoyl group attached to a tetrahydrobenzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common method starts with the acylation of a benzothiophene derivative using 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Another approach involves the use of a Friedel-Crafts acylation reaction where aluminum chloride is used as a catalyst. This method requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- 3-(4-Fluorobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- 3-(4-Methylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Uniqueness
The presence of the bromine atom in 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in reactions where selective substitution or specific interactions with biological targets are desired .
Properties
IUPAC Name |
(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFOYNQSRQPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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